![molecular formula C7H6BrN3S B2869296 7-溴-4-(甲硫基)吡咯并[2,1-f][1,2,4]三嗪 CAS No. 1370007-54-7](/img/structure/B2869296.png)

7-溴-4-(甲硫基)吡咯并[2,1-f][1,2,4]三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

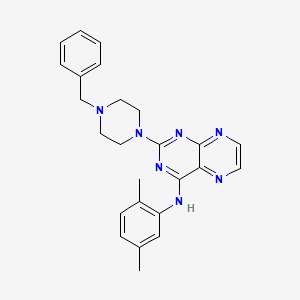

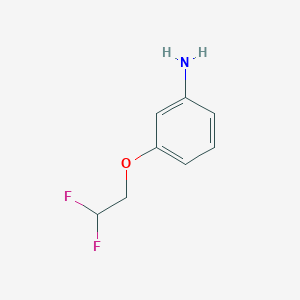

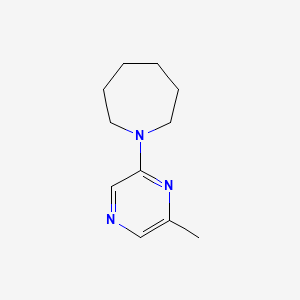

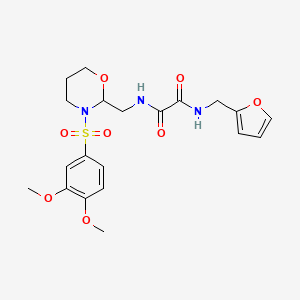

“7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” is a chemical compound that is part of the pyrrolo[2,1-f][1,2,4]triazine class . This class of compounds is known for its potential in cancer therapy, specifically in kinase inhibition . Kinase inhibitors are a type of targeted therapy that focuses on specific proteins or enzymes that are dysregulated in cancer . This compound is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents and PRMT5 inhibitors .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods . One such method involves the Cu (II)-promoted cyclization of N-aminopyrroles with aryl aldehydes upon heating in DMSO . The process is accelerated by electron-donating groups of aryl aldehyde compared to electron-withdrawing substituents .Molecular Structure Analysis

The molecular formula of “7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” is C7H6BrN3S . Its InChI Code is 1S/C7H6BrN3S/c1-12-7-5-2-3-6 (8)11 (5)10-4-9-7/h2-4H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” include a molecular weight of 244.11 . It is a white to yellow solid at room temperature . The compound should be stored at a temperature between 2-8°C .科学研究应用

合成方法和化学反应性

7-溴-4-(甲硫基)吡咯并[2,1-f][1,2,4]三嗪衍生物已被合成并评估用于各种应用,包括作为更复杂分子的生产中的中间体。例如,吡咯并[2,1‐f][1,2,4]三嗪 C-核苷的合成和生物学评估显示出对各种癌细胞系的潜在细胞毒活性,突出了结构变异对生物学活性的影响 (Qingfeng Li 等人,2018)。此外,新合成方法的开发使得吡咯并[2,1-f][1,2,4]三嗪核的有效生产成为可能,这对于合成瑞德西韦等抗病毒药物至关重要,展示了该化合物在促进可扩展和安全的制药生产过程中的作用 (Sarabindu Roy 等人,2021)。

药物化学和药物发现

在药物化学中,7-溴-4-(甲硫基)吡咯并[2,1-f][1,2,4]三嗪衍生物已被用作新药发现和开发的关键中间体。例如,衍生物已被探索为血管内皮生长因子受体-2 激酶的有效抑制剂,在人类肿瘤异种移植模型中展示出显着的临床前体内活性,这对于开发针对实体瘤的疗法至关重要 (R. Bhide 等人,2006)。这突出了该化合物在为癌症治疗创造新型疗法方面的潜力。

材料科学和电化学应用

此外,吡咯并[2,1-f][1,2,4]三嗪衍生物的电化学性质已得到研究,导致其在材料科学中的应用,特别是在电致变色器件的开发中。一项涉及合成用于电致变色应用的新型单体的研究展示了吡咯并[2,1-f][1,2,4]三嗪衍生物在创造具有所需光学和电子特性的材料方面的多功能性和潜力 (M. Ak 等人,2006)。

安全和危害

The safety information available indicates that “7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and eye protection . If the compound comes into contact with the eyes, rinse cautiously with water for several minutes .

未来方向

The future directions for “7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” and similar compounds are promising. They are being explored for their potential in cancer therapy, specifically in kinase inhibition . As of 2021, the FDA has approved 65 small molecule protein kinase inhibitors, most of them for cancer therapy . The development of kinase inhibitors containing the pyrrolo[2,1-f][1,2,4]triazine scaffold is an area of active research .

作用机制

Target of Action

The primary targets of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine are kinases , which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules . In particular, this compound has been found to interact with the fibroblast growth factor receptors (FGFR) , a family of tyrosine receptor kinases .

Mode of Action

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine acts by inhibiting the activity of its target kinases . By binding to these enzymes, it prevents them from catalyzing the phosphorylation of other proteins, thereby disrupting the signaling pathways that they regulate .

Biochemical Pathways

The inhibition of kinase activity by 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine affects multiple biochemical pathways. For instance, FGFRs regulate the fundamental process of cell development . Therefore, the inhibition of these receptors can disrupt normal cell growth and division, potentially leading to the death of cancer cells .

Pharmacokinetics

It’s known that the compound is a white to yellow solid, with a molecular weight of 24411, and it should be stored at 2-8°C .

Result of Action

The result of the action of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is the disruption of normal cell signaling pathways, which can lead to the death of cancer cells . This makes it a promising candidate for use in targeted cancer therapies .

Action Environment

The efficacy and stability of 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . .

属性

IUPAC Name |

7-bromo-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-12-7-5-2-3-6(8)11(5)10-4-9-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVWNYDVMCWRQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NN2C1=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2869219.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2869223.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2869224.png)

![1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2869226.png)

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)

![N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2869233.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2869234.png)